(1H-Thieno[3,2-c]pyrazol-5-yl)methanol
Overview
Description
(1H-Thieno[3,2-c]pyrazol-5-yl)methanol is a heterocyclic compound that features a fused ring system consisting of a thieno and pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Thieno[3,2-c]pyrazol-5-yl)methanol typically involves the formation of the thieno[3,2-c]pyrazole core followed by the introduction of the methanol group. One common method involves the Gewald reaction, which synthesizes the thieno[3,2-c]pyrazole core. This intermediate can then be further functionalized to introduce the methanol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable versions of the laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1H-Thieno[3,2-c]pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring.
Substitution: The thieno and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (1H-Thieno[3,2-c]pyrazol-5-yl)carboxylic acid .
Scientific Research Applications
(1H-Thieno[3,2-c]pyrazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1H-Thieno[3,2-c]pyrazol-5-yl)methanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in antimicrobial and antitumor pathways .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol: This compound has a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Another pyrazole derivative with different functional groups, showing distinct reactivity and applications.
Uniqueness
(1H-Thieno[3,2-c]pyrazol-5-yl)methanol is unique due to its specific fused ring system and the presence of the methanol group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1H-thieno[3,2-c]pyrazol-5-ylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-3-4-1-5-6(10-4)2-7-8-5/h1-2,9H,3H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLYSYKLOTUMJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1NN=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722673 | |
Record name | (1H-Thieno[3,2-c]pyrazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40722673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848358-06-5 | |
Record name | (1H-Thieno[3,2-c]pyrazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40722673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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